2-hexanoyl-N-phenylhydrazinecarboxamide
Description
2-Hexanoyl-N-phenylhydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a hexanoyl (6-carbon acyl) group attached to the hydrazinecarboxamide core, which is further substituted with a phenyl ring. Hydrazinecarboxamides are recognized for their versatility in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and supramolecular building blocks due to their hydrogen-bonding capabilities .
This structural motif aligns with trends observed in hydrazinecarboxamide research, where substituents critically influence reactivity and bioactivity .
Properties
IUPAC Name |
1-(hexanoylamino)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-3-5-10-12(17)15-16-13(18)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGDCKXIRMKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexanoyl-N-phenylhydrazinecarboxamide typically involves the reaction of hexanoyl chloride with N-phenylhydrazinecarboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure controlled reaction conditions.
Industrial Production Methods
Industrial production of 2-hexanoyl-N-phenylhydrazinecarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexanoyl-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hexanoyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamides.
Scientific Research Applications
2-Hexanoyl-N-phenylhydrazinecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-hexanoyl-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Hydrazinecarboxamide derivatives differ primarily in their substituents, which dictate their chemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Hypothetical structure inferred from analogs.
Key Differences and Implications
Substituent Effects on Bioactivity: Naphthyloxy vs. Hexanoyl: The naphthyloxy group in provides π-stacking capacity and rigidity, favoring interactions with aromatic enzyme pockets. In contrast, the hexanoyl group’s aliphatic chain may enhance binding to hydrophobic targets (e.g., lipid-modified enzymes). Thioamide vs.
Hydrogen-Bonding and Supramolecular Behavior: Compounds with methoxy or hydroxy groups (e.g., ) exhibit intramolecular H-bonding, stabilizing specific conformations. For example, the E-configuration in optimizes H-bond networks for enzyme inhibition . The absence of polar groups in 2-hexanoyl-N-phenylhydrazinecarboxamide may reduce aqueous solubility but improve lipid bilayer penetration.
Synthetic Accessibility: Derivatives with aromatic substituents (e.g., naphthyloxy ) often require multi-step synthesis involving condensation and protection/deprotection strategies. Aliphatic analogs like the hexanoyl derivative could be synthesized via simpler acyl chloride reactions with hydrazinecarboxamide precursors .
Industrial and Pharmacological Potential
- Drug Development: Hydrazinecarboxamides are explored as kinase inhibitors () and anticancer agents. The hexanoyl derivative’s lipophilicity could optimize pharmacokinetics in vivo.
- Material Science : Supramolecular architectures (e.g., ) are leveraged for crystal engineering, with applications in sensors and catalysts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
